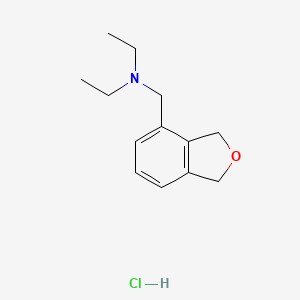![molecular formula C19H23N3O B3947273 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol](/img/structure/B3947273.png)
2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol
Übersicht
Beschreibung
“2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol” is a member of benzimidazoles . It has a molecular formula of C18H21N3O and a molecular weight of 295.4 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H21N3O/c1-2-3-12-21-16-10-6-5-9-15 (16)20-18 (21)19-13-14-8-4-7-11-17 (14)22/h4-11,22H,2-3,12-13H2,1H3, (H,19,20) . The Canonical SMILES is CCCCN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3O .Physical And Chemical Properties Analysis
This compound has a molecular weight of 295.4 g/mol . It has a XLogP3-AA value of 4.1, indicating its lipophilicity . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 6 rotatable bonds . The exact mass and monoisotopic mass of the compound are 295.168462302 g/mol . The topological polar surface area is 50.1 Ų .Wirkmechanismus
The mechanism of action of 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, this compound has been shown to activate the protein kinase C (PKC) pathway, which is involved in regulating cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In particular, this compound has been shown to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, this compound has been found to induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol in lab experiments is its ability to selectively target specific enzymes and signaling pathways. Additionally, this compound has been found to exhibit low toxicity and high solubility, making it suitable for use in a variety of experimental settings. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain research applications.
Zukünftige Richtungen
There are several future directions for research on 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol. One area of potential research is the development of new synthetic methods for producing this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine and other fields. Finally, research is needed to explore the potential use of this compound in combination with other drugs or therapies to enhance its effectiveness.
Wissenschaftliche Forschungsanwendungen
2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol has been extensively studied in scientific research due to its potential applications in various fields. One of the primary applications of this compound is in the field of medicine, where it has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. Additionally, this compound has been studied for its potential use as a fluorescent probe for detecting metal ions.
Eigenschaften
IUPAC Name |
2-[[(1-butylbenzimidazol-2-yl)amino]methyl]-4-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-3-4-11-22-17-8-6-5-7-16(17)21-19(22)20-13-15-12-14(2)9-10-18(15)23/h5-10,12,23H,3-4,11,13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUGFYFTGCCRFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(benzoylamino)-N-{2-[(2-furylmethyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B3947195.png)
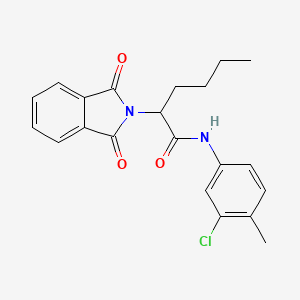
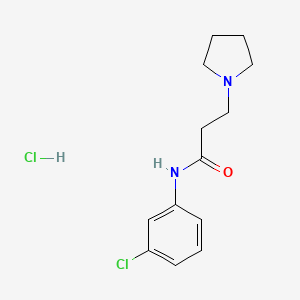
![N-({[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3947214.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-methylphenyl)propanamide](/img/structure/B3947230.png)
![4-{1-[(4-chloro-2-methylphenyl)amino]ethylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3947231.png)
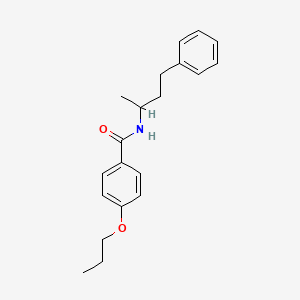
![2-[(3-nitrophenyl)amino]-2-oxoethyl 5-amino-5-oxo-3-phenylpentanoate](/img/structure/B3947246.png)

![4-isopropyl-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3947258.png)

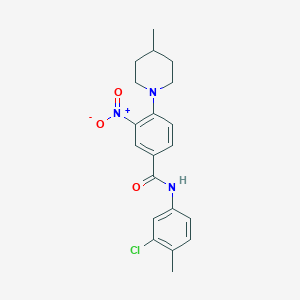
![N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-3-(2,4-dichlorophenyl)acrylamide](/img/structure/B3947291.png)
